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Compound of Interest

6-methoxybenzofuran-2-carboxylic

Acid

Cat. No.: B1349436

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
spectroscopic data for 6-methoxybenzofuran-2-carboxylic acid. Due to the limited availability
of direct experimental spectra for this specific compound in publicly accessible databases, the
presented data is based on the analysis of structurally similar compounds and established
principles of NMR spectroscopy. This document is intended to serve as a valuable resource for
researchers engaged in the synthesis, characterization, and application of benzofuran
derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted *H-NMR and 3C-NMR chemical shifts for 6-
methoxybenzofuran-2-carboxylic acid. These predictions are derived from data reported for
analogous structures and general spectroscopic principles for carboxylic acids.

Table 1: Predicted *H-NMR Data for 6-Methoxybenzofuran-2-carboxylic Acid
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (6, ppm) (J, H2)
H3 ~7.4 S
H4 ~7.6 d ~8.8
H5 ~7.0 dd ~8.8,~2.4
H7 ~7.2 d ~2.4
OCHs ~3.9 S
COOH ~12-13 br s

Table 2: Predicted 13C-NMR Data for 6-Methoxybenzofuran-2-carboxylic Acid

Carbon Predicted Chemical Shift (6, ppm)
C2 ~145
C3 ~115
C3a ~122
C4 ~124
C5 ~114
C6 ~158
Cc7 ~98
C7a ~150
COOH ~165
OCHs ~56

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be

confirmed by experimental analysis.

Experimental Protocols for NMR Spectroscopy
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The following is a generalized protocol for acquiring *H and 3C-NMR spectra of benzofuran-2-
carboxylic acid derivatives, based on standard laboratory practices.[1]

2.1. Sample Preparation
o Weigh approximately 5-10 mg of the solid 6-methoxybenzofuran-2-carboxylic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-des or CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for
chemical shift referencing.

2.2. NMR Spectrometer Parameters

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal resolution.

e 1H-NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay (d1): 1-2 seconds.
o Acquisition Time (aq): 3-4 seconds.
o Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.
e 13C-NMR Acquisition:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30).
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[e]

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural
abundance of 13C.

[e]

Relaxation Delay (d1): 2-5 seconds.

o

Acquisition Time (aq): 1-2 seconds.

[¢]

Spectral Width: A range of approximately 0 to 200 ppm.

2.3. Data Processing

o Apply a Fourier transform to the acquired free induction decay (FID).
e Phase correct the resulting spectrum.

» Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

 Integrate the signals in the H-NMR spectrum.

» Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular
structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural
elucidation using NMR spectroscopy.
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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation
of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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